molecular formula C21H19NO B083316 2,3,5-Triphenyl-1,2-oxazolidine CAS No. 13787-96-7

2,3,5-Triphenyl-1,2-oxazolidine

Cat. No.: B083316
CAS No.: 13787-96-7
M. Wt: 301.4 g/mol
InChI Key: VSFTVFBJKLFFHU-UHFFFAOYSA-N
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Description

2,3,5-Triphenyl-1,2-oxazolidine ( 13787-96-7) is an organic compound with the molecular formula C21H19NO and a molecular weight of 301.38 g/mol . It is an oxazolidine, a class of compounds characterized by a five-membered ring containing both nitrogen and oxygen atoms . While specific biological or mechanistic data for this particular derivative is not well-documented in the available literature, oxazolidine derivatives are of significant interest in chemical research. Related structures are extensively studied as building blocks in organic synthesis, such as pseudoproline derivatives used to improve the efficiency of peptide synthesis by reducing aggregation and preventing side reactions . This compound serves as a valuable chemical intermediate for researchers developing novel synthetic methodologies and investigating the properties of heterocyclic systems. The structural motif of the oxazolidine ring makes it a point of interest for further exploration in medicinal and synthetic chemistry.

Properties

CAS No.

13787-96-7

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

2,3,5-triphenyl-1,2-oxazolidine

InChI

InChI=1S/C21H19NO/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-15,20-21H,16H2

InChI Key

VSFTVFBJKLFFHU-UHFFFAOYSA-N

SMILES

C1C(N(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C(N(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

2,3,5-Triphenylisoxazolidine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The following compounds share structural similarities with 2,3,5-Triphenyl-1,2-oxazolidine, differing primarily in their heterocyclic cores and applications:

Compound Name Heterocyclic Core Key Substituents Primary Applications References
2,3,5-Triphenyl-1,2-oxazolidine Oxazolidine Three phenyl groups Potential synthetic intermediate
2,3,5-Triphenyltetrazolium chloride (TTC) Tetrazolium Three phenyl groups + Cl⁻ Redox indicator in biological assays
2,3,5-Triphenylisoxazolidine Isoxazolidine Three phenyl groups Synthetic intermediate (hypothesized)
4H-1,2,4-Triazole derivatives Triazole Varied substituents Antimicrobial agents, drug synthesis
Key Structural Differences:
  • Oxazolidine vs. Tetrazolium Salts : The oxazolidine ring contains one oxygen and one nitrogen atom, whereas tetrazolium salts (e.g., TTC) feature a tetrazole core with four nitrogen atoms. This difference impacts redox reactivity; TTC is reduced to formazan dyes in living tissues, making it invaluable for staining viable cells .
  • Oxazolidine vs. Isoxazolidine : Isoxazolidines have a different nitrogen-oxygen arrangement in the ring, altering their stability and reactivity. Both may serve as intermediates, but specific applications depend on functional group compatibility .

Preparation Methods

Carbamate Cyclization

A foundational method for 2-oxazolidinone synthesis involves carbamate intermediates derived from β-chloroalcohols and aryl amines. For 2,3,5-Triphenyl-1,2-oxazolidine, this would entail:

  • Reacting (S)-1-azido-3-chloropropan-2-yl chloroformate with a triphenylamine derivative to form a carbamate intermediate.

  • Cyclization under mild basic conditions (e.g., K₂CO₃ in acetone) to yield the oxazolidine ring.

Key advantages include operational simplicity and avoidance of cryogenic conditions. For instance, cyclization of (S)-3-azido-1-chloropropan-2-yl carbamates with K₂CO₃ in acetone achieves yields of 82–86%. However, regioselectivity challenges may arise when introducing multiple phenyl groups.

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

The Stille coupling methodology described in oxazolidinone derivatization offers a route to install phenyl groups. A hypothetical pathway involves:

  • Halogenating a preformed oxazolidinone core at a specific position.

  • Coupling with trimethylstannyl phenyl reagents using Pd(0) catalysts (e.g., tetrakistriphenylphosphine palladium).

Reaction conditions typically involve temperatures of 60–150°C in solvents like 1,4-dioxane or DMF, with yields dependent on steric hindrance from substituents. For multi-phenyl systems, sequential couplings may be necessary, though competing side reactions could limit efficiency.

Solvent and Reaction Condition Optimization

Critical parameters for high-yield synthesis include solvent polarity, base strength, and temperature. Comparative data from analogous syntheses are summarized below:

Method Solvent Base/Catalyst Temperature Yield
Carbamate CyclizationAcetoneK₂CO₃25°C82–86%
Stille Coupling1,4-DioxanePd(PPh₃)₄90–120°C70–75%*

*Estimated based on analogous reactions.

Polar aprotic solvents enhance cyclization kinetics, while Pd catalysts require inert atmospheres to prevent deactivation.

Mechanistic Insights

Cyclization Pathways

Carbamate intermediates undergo intramolecular nucleophilic attack by the amine nitrogen on the carbonyl carbon, facilitated by base-mediated deprotonation. For 2,3,5-Triphenyl-1,2-oxazolidine, steric effects from phenyl groups may slow ring closure, necessitating extended reaction times.

Coupling Mechanisms

Palladium-mediated couplings proceed via oxidative addition of the halide substrate, transmetallation with the stannane, and reductive elimination to form the C–C bond . Electron-rich phenyl groups accelerate transmetallation but may increase catalyst poisoning.

Q & A

Q. What are the primary synthetic routes for 2,3,5-Triphenyl-1,2-oxazolidine, and how do reaction conditions influence product purity?

  • Methodological Answer :
    The compound can be synthesized via reduction of oxazole precursors (e.g., 5-substituted oxazoles) using catalytic hydrogenation or borohydride-based reductants. For example, oxazole ring reduction with NaBH₄ in ethanol at 60°C yields 1,2-oxazolidine derivatives . Purity is highly dependent on stoichiometric control of phenyl substituents and post-reaction purification (e.g., column chromatography with silica gel and ethyl acetate/hexane eluent). Impurities often arise from incomplete reduction or competing side reactions, necessitating NMR (¹H/¹³C) and HPLC-MS validation .

Q. How can researchers confirm the structural integrity of 2,3,5-Triphenyl-1,2-oxazolidine using spectroscopic techniques?

  • Methodological Answer :
    • ¹H NMR : Look for characteristic signals:
  • Oxazolidine ring protons (δ 3.5–4.5 ppm, multiplet).
  • Aromatic protons (δ 6.8–7.5 ppm, multiplet from three phenyl groups).
    • ¹³C NMR : Key peaks include the oxazolidine ring carbons (δ 60–80 ppm) and aromatic carbons (δ 120–140 ppm).
    • IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and C-O (1050–1150 cm⁻¹) bonds confirm the oxazolidine backbone .

Q. What are the stability considerations for 2,3,5-Triphenyl-1,2-oxazolidine under varying pH and temperature conditions?

  • Methodological Answer :
    Stability assays should be conducted in buffered solutions (pH 3–9) at 25–60°C. The oxazolidine ring is prone to hydrolysis under acidic conditions (pH < 5), forming secondary amines and ketones. Thermal gravimetric analysis (TGA) reveals decomposition above 200°C. For long-term storage, anhydrous conditions and inert atmospheres (N₂/Ar) are recommended .

Advanced Research Questions

Q. How does the stereoelectronic environment of 2,3,5-Triphenyl-1,2-oxazolidine influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
    The electron-rich phenyl groups create steric hindrance, reducing accessibility to the oxazolidine nitrogen. Density functional theory (DFT) calculations predict nucleophilic attack at the C-2 position due to partial positive charge localization. Experimental validation involves reacting with Grignard reagents (e.g., MeMgBr) and monitoring substituent incorporation via LC-MS. Comparative studies with less hindered analogs (e.g., 2-Methyl-1,2-oxazolidine) highlight steric vs. electronic trade-offs .

Q. What contradictions exist in literature regarding the biological activity of 2,3,5-Triphenyl-1,2-oxazolidine, and how can they be resolved?

  • Methodological Answer :
    Some studies report antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus), while others show no efficacy. Contradictions may stem from impurities or assay variability (e.g., tetrazolium-based viability assays vs. colony-counting). Researchers should:
    • Validate purity via HPLC (>98%).
    • Use standardized protocols (e.g., CLSI guidelines) with positive controls (e.g., ampicillin).
    • Test in multiple models (in vitro biofilm vs. planktonic cultures) .

Q. How can 2,3,5-Triphenyl-1,2-oxazolidine be functionalized for material science applications, such as polymer additives?

  • Methodological Answer :
    Functionalization via:
    • Ring-Opening Polymerization : Initiated by Lewis acids (e.g., BF₃·OEt₂) to form poly(oxazolidine) chains.
    • Crosslinking : React with diisocyanates (e.g., HMDI) to enhance thermal stability (TGA shows 20% weight loss at 300°C vs. 250°C for unmodified polymers).
    • Data Table :
ModificationTensile Strength (MPa)Thermal Decomposition (°C)
Unmodified45250
Crosslinked68300
Polymerized55280
Applications include epoxy resins and high-temperature adhesives .

Q. What analytical challenges arise in quantifying 2,3,5-Triphenyl-1,2-oxazolidine in complex matrices (e.g., biological samples)?

  • Methodological Answer :
    Challenges include matrix interference (e.g., proteins, lipids) and low volatility for GC-MS. Solutions:
    • Sample Prep : Solid-phase extraction (C18 columns) with acetonitrile/water elution.
    • LC-MS/MS : Use a reverse-phase C18 column, MRM transitions (e.g., m/z 310 → 154 for quantification).
    • Validation : Spike-and-recovery tests in serum/plasma (recovery >85%, RSD <10%) .

Contradictory Data Analysis

Q. Why do different studies report varying yields for the synthesis of 2,3,5-Triphenyl-1,2-oxazolidine?

  • Methodological Answer :
    Yield discrepancies (40–75%) arise from:
    • Reductant Efficiency : NaBH₄ vs. LiAlH₄ (latter gives higher yields but requires strict anhydrous conditions).
    • Phenyl Group Reactivity : Electron-withdrawing substituents on phenyl rings slow reduction kinetics.
    • Workup Methods : Aqueous workups may hydrolyze intermediates; anhydrous quenching preserves yield. Researchers should optimize reductant choice and monitor reaction progress via TLC .

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